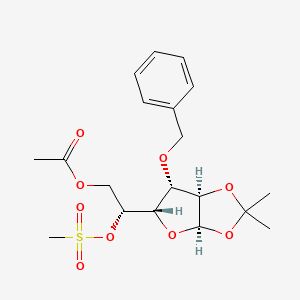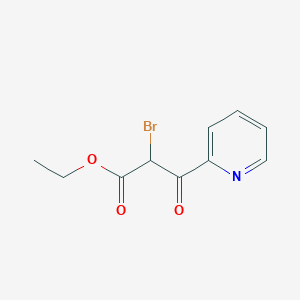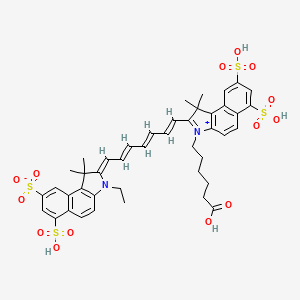
4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by its extended conjugation and the presence of hexyloxy groups, which enhance its solubility and electronic properties. It is often used in the field of organic electronics and photonics due to its unique optical and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(hexyloxy)benzaldehyde: This is achieved by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-(hexyloxy)styrylbenzene: The 4-(hexyloxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl derivative.
Coupling with 2,2’-bipyridine: The final step involves the coupling of the 4-(hexyloxy)styrylbenzene with 2,2’-bipyridine under conditions that promote the formation of the desired bipyridine derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photonic Devices: Employed in the fabrication of photonic devices such as lasers and optical sensors.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine involves its interaction with light and electronic fields. The extended conjugation allows for efficient absorption and emission of light, making it useful in photonic applications. The hexyloxy groups enhance solubility and facilitate interaction with various substrates, improving its performance in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis((E)-4-methoxystyryl)-2,2’-bipyridine
- 4,4’-Bis((E)-4-ethoxystyryl)-2,2’-bipyridine
- 4,4’-Bis((E)-4-butoxystyryl)-2,2’-bipyridine
Uniqueness
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine is unique due to the presence of hexyloxy groups, which provide better solubility and enhanced electronic properties compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications in organic electronics and photonics where solubility and electronic performance are critical.
Propriétés
IUPAC Name |
4-[(E)-2-(4-hexoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGILQVQLESKX-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-[4-(difluoromethyl)-2-fluorophenyl]-](/img/structure/B3287404.png)






![1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine](/img/structure/B3287447.png)
![(2S)-2-[(2S,3R)-2-(hydroxymethyl)-3-(3-methoxy-4-oxidanyl-phenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3,5,7-tris(oxidanyl)-2,3-dihydrochromen-4-one](/img/structure/B3287463.png)





